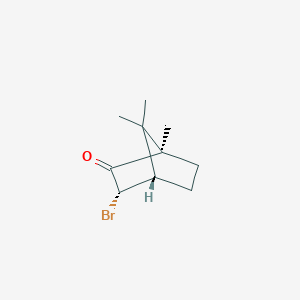
(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine, commonly referred to as 4-chlorobenzyl-2-cyclohexylethyl-amine (4-CBECE), is a cyclic amine compound with a wide range of applications in scientific research. It is used in a variety of laboratory experiments, such as in the synthesis of organic compounds and as a starting material for the production of pharmaceuticals. 4-CBECE is also used as a reagent for the syntheses of other amines and as a catalyst for the production of polymers. Additionally, 4-CBECE has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine has a variety of scientific research applications. It is commonly used as a reagent for the synthesis of other amines, such as alkyl amines and cyclic amines. It is also used as a catalyst in the production of polymers. Additionally, (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine has been used in the synthesis of organic compounds, such as pharmaceuticals, and as a starting material for the production of other compounds.
Wirkmechanismus
The mechanism of action of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine is not completely understood. However, it is believed that the compound acts as a proton donor, transferring a proton from the 4-chlorobenzyl group to the 2-cyclohexylethylamine group. This reaction results in the formation of a cyclic amine structure, which is responsible for the compound’s various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine are not fully understood. However, the compound has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. Additionally, (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and the reaction to form the compound is relatively fast and straightforward. Additionally, (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine has a wide range of applications in scientific research, making it a valuable tool for laboratory experiments.
However, there are a few limitations to the use of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine in laboratory experiments. The compound is not water soluble, which can make it difficult to use in certain experiments. Additionally, the compound is not very stable, which can limit its use in long-term experiments.
Zukünftige Richtungen
Given the wide range of applications of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine in scientific research, there are a number of potential future directions for the compound. For example, further research into the biochemical and physiological effects of the compound could lead to the development of more effective treatments for a variety of diseases. Additionally, further research into the synthesis of the compound could lead to the development of more efficient and cost-effective methods of production. Finally, further research into the structure and properties of the compound could lead to the development of new and improved applications for the compound in scientific research.
Synthesemethoden
(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine can be synthesized through a variety of methods, including the reaction of 4-chlorobenzylchloride with 2-cyclohexylethylamine in an aqueous solution. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and is usually conducted at room temperature. The reaction is typically complete within a few hours, resulting in the formation of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(cyclohexen-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h4,6-9,17H,1-3,5,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVZEDBPEOPECS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365151 |
Source


|
| Record name | N-[(4-Chlorophenyl)methyl]-2-(cyclohex-1-en-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine | |
CAS RN |
356532-23-5 |
Source


|
| Record name | N-[(4-Chlorophenyl)methyl]-2-(cyclohex-1-en-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-bromophenyl)carbamothioyl]benzamide](/img/structure/B185475.png)




![N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B185481.png)


![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)
